REACTION_CXSMILES
|
[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:12][N:13]([CH:15]([N:19](C)C)[N:16](C)C)C.C(=O)(O)O.NC(N)=N>C1(C)C=CC=CC=1>[N:16]1[C:6]2[C:5]3[CH:4]=[CH:3][CH:2]=[N:1][C:10]=3[CH2:9][CH2:8][C:7]=2[CH:12]=[N:13][C:15]=1[NH2:19] |f:2.3|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(CCCC12)=O
|
Name
|
|
Quantity
|
49.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(N(C)C)N(C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
66.2 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 1 l of methanol
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed, under nitrogen, for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to a green solid
|
Type
|
WASH
|
Details
|
the solid is washed with 500 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Type
|
CUSTOM
|
Details
|
to give 69.1 g of crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=2CCC3=C(C12)C=CC=N3)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |